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AS6

ABA receptor antagonism PYL5 binding affinity Isothermal titration calorimetry

AS6 (3′-hexylsulfanylabscisic acid; CAS 1609660-14-1) is a rationally designed abscisic acid (ABA) analogue that functions as a PYR/PYL/RCAR (PYL) receptor antagonist. Its S-hexyl chain extends into the 3′-tunnel of the receptor and sterically blocks recruitment of group-A protein phosphatases 2C (PP2Cs), thereby inhibiting ABA signal transduction.

Molecular Formula C21H32O4S
Molecular Weight 380.5 g/mol
Cat. No. B15608052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS6
Molecular FormulaC21H32O4S
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1
InChIKeyAOFXVHRNNSAVEA-IHZHKDPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AS6 (3′-Hexylsulfanyl-ABA) – A Structurally Defined PYL Antagonist for ABA Signaling Research and Procurement Priorities


AS6 (3′-hexylsulfanylabscisic acid; CAS 1609660-14-1) is a rationally designed abscisic acid (ABA) analogue that functions as a PYR/PYL/RCAR (PYL) receptor antagonist. Its S-hexyl chain extends into the 3′-tunnel of the receptor and sterically blocks recruitment of group-A protein phosphatases 2C (PP2Cs), thereby inhibiting ABA signal transduction [1]. Unlike pan-agonists such as ABA or opabactin, AS6 binds to PYLs with gate-closed/latch-closed conformation but does not trigger PP2C inhibition, placing it in a distinct pharmacological class of “ABA-mimic antagonists” [2]. This mechanism-based differentiation makes AS6 a valuable negative-control tool for dissecting PYL-mediated signaling in both basic and translational plant biology.

Why Generic Substitution of PYL Antagonists Fails: Evidence That AS6 Cannot Be Replaced by Other In‑Class ABA Analogues


ABA receptor antagonists are not functionally interchangeable. In the ASn series, the length of the 3′-alkylsulfanyl chain determines whether the ligand behaves as an agonist (n < 4) or as an antagonist (n > 4); AS6 (hexyl, n=6) is a validated antagonist, whereas AS2 (ethyl, n=2) acts as an ABA mimic [1]. Similarly, 4′-modified antagonists such as PANMe and antabactin employ steric blockade of the Trp‑lock pocket rather than the 3′-tunnel, resulting in different receptor-subtype selectivity and in vivo efficacy [2][3]. Substituting AS6 with an agonist or a mechanistically distinct antagonist would therefore alter the signaling output, leading to experimental misinterpretation and erroneous conclusions in ABA pathway studies.

AS6: Product‑Specific Quantitative Differentiation Guide for Scientific Procurement


Higher Binding Affinity to PYL5 than ABA – Direct Head‑to‑Head Comparison

AS6 binds to the Arabidopsis PYL5 receptor with a dissociation constant (Kd) of 0.48 μM, which is approximately 2.3‑fold tighter than that of the natural ligand ABA (Kd ≈ 1.1 μM for PYL5) [1]. This quantitative affinity difference means that AS6 can competitively occupy the receptor at lower concentrations, making it a more effective tool for pharmacological blockade of ABA signaling in vitro.

ABA receptor antagonism PYL5 binding affinity Isothermal titration calorimetry

Defined Agonist‑to‑Antagonist Functional Switch by Alkyl Chain Length – Class‑Level SAR Differentiation

Within the 3′-alkylsulfanyl‑ABA (ASn) series, the functional outcome is dictated by the carbon number (n) of the alkyl chain. AS6 (n=6) acts as a PYL antagonist, blocking PP2C binding and antagonizing ABA responses in seed germination and seedling growth assays, whereas AS2 (n=2) acts as an ABA agonist with no antagonistic activity [1]. The antagonist effect is observed only when n > 4, delineating a clear structural threshold that cannot be inferred from lower homologues.

Structure‑activity relationship ABA analogs Seed germination assay

Mechanistically Distinct from Antabactin: 3′-Tunnel Blockade vs. Trp‑Lock Disruption

Crystal structures and functional analyses show that AS6 and antabactin, despite both being PYL antagonists, target different steric interfaces on the receptor. AS6 occupies the 3′-tunnel with its hexylsulfanyl chain and physically obstructs PP2C docking, while antabactin blocks the conserved tryptophan (Trp) lock pocket of PP2Cs (HAB1) [1]. This differential binding mode results in distinct receptor‑subtype selectivity profiles and complements rather than duplicates the pharmacological blockade achievable with antabactin.

Antagonist binding mode PYL-PP2C interface Structural biology

AS6 vs. 4′-Phenylpropynyl Antagonists (PANs): Differential in Vivo Efficacy and Plant Species Specificity

In comparative in vivo studies, 4′-O-phenylpropynyl ABA antagonists (PANs) completely abolished ABA‑induced PYL‑PP2C interactions in vitro and suppressed stress‑induced ABA responses in vivo more strongly than did AS6 [1]. Moreover, AS6 and PANs antagonized ABA effects to different degrees in different plant species, indicating that AS6 exhibits a distinct species‑activity profile that can be leveraged for selective pathway dissection [1].

In vivo ABA antagonism Plant species selectivity Stress response

AS6 Causes Gate‑Closed/Latch‑Closed Conformation While DBSA Stabilizes Dimer in Gate‑Open State – Binding Mode Differentiation

Unlike DBSA, which stabilizes PYL dimers in a gate‑open/latch‑open conformation to relieve ABA‑induced germination inhibition, AS6 binds to PYR1 in a gate‑closed/latch‑closed conformation and directly competes with PP2Cs [1]. This conformational dichotomy means that AS6 and DBSA regulate PYL‑PP2C signaling through opposite receptor states, making AS6 the appropriate tool for studies requiring a classic competitive antagonist rather than an allosteric dimer stabilizer.

PYL dimer stabilization Receptor conformation Chemical probe design

AS6 Antagonizes ABA‑Responsive Gene Expression (MAPKKK18::GUS) While AS2 Is Agonistic – Reporter Assay Differentiation

In ABA‑responsive transgenic plants (MAPKKK18 promoter::GUS), AS6 exhibited a clear antagonistic effect by reducing ABA‑induced GUS expression, whereas AS2, a shorter‑chain homologue (ethyl), displayed agonistic activity similar to ABA itself [1]. This functional dichotomy in a native gene‑expression context validates AS6 as a bona fide antagonist in planta and underscores the risk of using lower ASn homologues where antagonism is not guaranteed.

ABA-responsive reporter Transgenic plant assay MAPKKK18 promoter

Best Research and Industrial Application Scenarios for AS6 – Guided by Quantitative Differentiation Evidence


Pharmacological Dissection of ABA‑Dependent vs. ABA‑Independent Signaling Pathways in Arabidopsis and Crop Species

Use AS6 as a selective PYL antagonist to block ABA‑induced PP2C recruitment without activating downstream ABA responses. Its 3′-tunnel blockade mechanism [1] ensures that only PYL‑mediated events are inhibited, enabling clear separation from other phytohormone crosstalk. This is critical for functional genomics screens and chemical genetics studies in Arabidopsis, canola, soybean, and lettuce.

Negative‑Control Compound for PYL Agonist and Pan‑Antagonist Assays

AS6 serves as the benchmark C3′-modified antagonist in vitro and in vivo. Its well‑characterized binding affinity (Kd 0.48 μM for PYL5) and established SAR (antagonist only when n>4) [2] make it an essential negative control when testing novel C4′-modified antagonists (PANs, antabactin) or agonists (quinabactin, opabactin), reducing false‑positive hit rates in high‑throughput screens.

Seed Germination and Dormancy Studies Requiring Reversible ABA Blockade

AS6 reverses ABA‑imposed germination inhibition in both Arabidopsis and lettuce seeds [2]. Its antagonism of the MAPKKK18::GUS ABA‑responsive reporter [2] confirms in planta efficacy. Agrochemical researchers evaluating germination‑promoting agents use AS6 to establish a baseline for maximal ABA antagonism via the 3′-tunnel mode of action.

Structural Biology and Computational Chemistry of PYL‑Ligand Interfaces

The PYR1‑AS6 co‑crystal structure (PDB 3WG8) [1] provides a well‑resolved model for the 3′-tunnel binding pose. Computational chemists designing next‑generation antagonists can use AS6 as a reference scaffold to compare binding free energies and conformational changes against DBSA‑bound (gate‑open) or antabactin‑bound (Trp‑lock) structures, facilitating rational ligand optimization.

Technical Documentation Hub

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